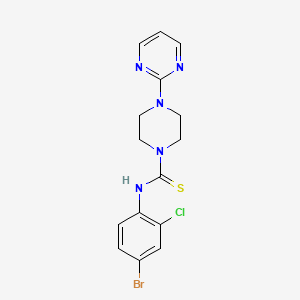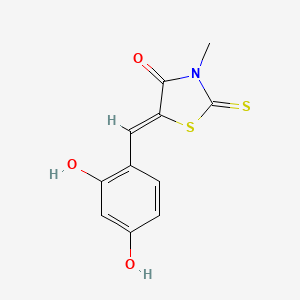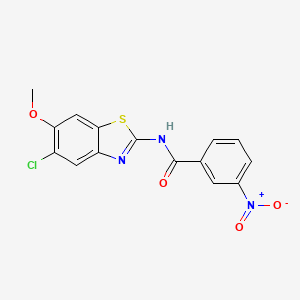![molecular formula C11H19N3O4 B4714740 2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide](/img/structure/B4714740.png)
2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide
Vue d'ensemble
Description
2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide, also known as DMOPA, is a hydrazide derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in the levels of acetylcholine and other neurotransmitters in the brain. This compound has also been shown to inhibit the activity of various enzymes involved in the regulation of inflammation and cell growth, leading to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in the regulation of neurotransmitters, inflammation, and cell growth. This compound has also been found to possess anti-viral properties, inhibiting the replication of various viruses, including the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It possesses various biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and its effects on different cell types and organisms may vary.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide. One area of research is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of research is the elucidation of the mechanism of action of this compound and its effects on different cell types and organisms. Additionally, the development of new synthesis methods and purification techniques for this compound may lead to improved yields and purity of the compound.
Applications De Recherche Scientifique
2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Propriétés
IUPAC Name |
2,2-dimethyl-N'-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-11(2,3)10(17)13-12-8(15)9(16)14-4-6-18-7-5-14/h4-7H2,1-3H3,(H,12,15)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKKETUFPLEKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4714664.png)

![1-[(dimethylamino)sulfonyl]-N-(4-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4714679.png)
![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4714691.png)
![N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4714695.png)

![5-(2-chlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4714715.png)


![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4714745.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4714756.png)
![3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile](/img/structure/B4714764.png)